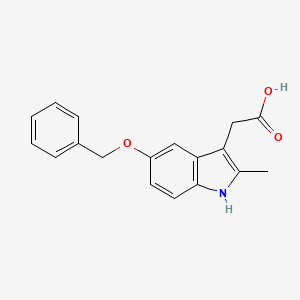

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid

Description

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid is an indole-derived acetic acid compound featuring a benzyloxy group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from other indole derivatives. Indole-acetic acid analogs are widely studied for their roles in medicinal chemistry, particularly as anti-inflammatory agents, enzyme inhibitors, and intermediates in organic synthesis .

Properties

IUPAC Name |

2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-15(10-18(20)21)16-9-14(7-8-17(16)19-12)22-11-13-5-3-2-4-6-13/h2-9,19H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREYEYYMWPBFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of Substituents: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The methyl group can be added through alkylation reactions.

Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of hydrogen atoms with various substituents.

Scientific Research Applications

The compound (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid (CAS Number: 18162-48-6) is a synthetic derivative of indole, a structure commonly found in various natural products and pharmaceuticals. This article explores its applications across scientific research, particularly in medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of indole, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuropharmacology

Cognitive Enhancement : Some studies suggest that indole derivatives may enhance cognitive function and exhibit neuroprotective effects. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and may serve as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or adjunct therapies.

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the cognitive-enhancing effects of this compound in animal models of Alzheimer's disease. The findings revealed improved memory performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for cognitive disorders.

Case Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of this compound highlighted its ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in vitro.

Comparative Analysis Table

| Application Area | Mechanism of Action | Evidence Source |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Journal of Medicinal Chemistry |

| Neuropharmacology | Enhances cognitive function; reduces neuroinflammation | Animal model studies |

| Anti-inflammatory | Inhibits NF-kB signaling; reduces cytokine production | Recent pharmacological research |

| Antimicrobial | Inhibits growth of bacterial strains | Preliminary microbiological studies |

Mechanism of Action

The mechanism of action of (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy (e.g., Indomethacin) or fluoro-substituted analogs, suggesting better membrane penetration .

- Acidity: The acetic acid group (pKa ~4.7) remains ionized at physiological pH, enabling ionic interactions in biological targets. Electron-withdrawing groups (e.g., NO₂ in 5-nitro analog) may lower pKa .

- Solubility : Methoxy and hydroxyl derivatives (e.g., 5-hydroxy analogs) exhibit higher aqueous solubility than benzyloxy-substituted compounds .

Biological Activity

(5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid is an indole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzyloxy group and a methyl group on the indole structure, contributing to its unique biological properties. Its molecular formula is , and it has been studied for various pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties , particularly against Gram-positive bacteria. The mechanism involves the hydrolysis of phospholipids in bacterial membranes, leading to cell lysis and death .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

2. Anticancer Activity

The compound has shown promise in anticancer applications, particularly against solid tumors such as colon and lung cancers. In vitro studies indicated that it can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death .

Mechanisms of Action:

- Inhibition of cell proliferation through the downregulation of oncogenes.

- Induction of oxidative stress leading to apoptosis.

3. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models of acute and chronic inflammation .

| Inflammatory Model | Effect Observed |

|---|---|

| Carrageenan-induced paw edema | Significant reduction in swelling |

| Lipopolysaccharide (LPS) induced inflammation | Decreased TNF-alpha levels |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results highlighted its effectiveness against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro tests on human colorectal carcinoma cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research has focused on the compound's ability to penetrate biological barriers, such as the blood-brain barrier (BBB), enhancing its potential for treating neurodegenerative diseases . Molecular docking studies suggest that it can interact with key receptors involved in neuroprotection.

Key Findings:

Q & A

Q. What are the standard synthetic routes for (5-Benzyloxy-2-methyl-1H-indol-3-yl)-acetic acid?

Methodological Answer: The compound is typically synthesized via condensation reactions involving indole precursors. A common approach involves refluxing a mixture of substituted indole derivatives (e.g., 5-benzyloxy-2-methylindole) with acetic acid derivatives (e.g., chloroacetic acid or sodium acetate) in acetic acid under controlled conditions (3–5 hours, 80–100°C) . For example, analogous indole-acetic acid derivatives have been synthesized by reacting 3-formylindole intermediates with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. How is the compound characterized structurally?

Methodological Answer: Structural characterization relies on:

- X-ray crystallography to resolve the benzyloxy and methyl substituents’ spatial arrangement (e.g., similar indole derivatives in show bond angles of 120.3° for indole-acetic acid linkages) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., characteristic shifts for benzyloxy protons at δ 4.8–5.2 ppm and indolic NH at δ 10–12 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 310.12 for CHNO) .

Q. What analytical techniques ensure purity for biological assays?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity. Mobile phases often use acetonitrile/water gradients with 0.1% trifluoroacetic acid .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with R = 0.45–0.55 under UV visualization .

- Melting point analysis : Sharp melting points (e.g., 160–162°C) confirm crystallinity and absence of impurities .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer: Low yields often arise from incomplete condensation or side reactions. Strategies include:

- Stoichiometric adjustments : Using 1.1 equivalents of the indole precursor to drive the reaction to completion .

- Solvent optimization : Replacing acetic acid with mixed solvents (e.g., acetic acid/toluene) to improve solubility .

- Catalysis : Introducing Lewis acids (e.g., ZnCl) to enhance electrophilic substitution at the indole C3 position .

- Purification : Gradient recrystallization (e.g., DMF/acetic acid mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How to resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer: Discrepancies may arise from substituent effects or assay conditions. Researchers should:

- Perform SAR studies : Compare analogs (e.g., 5-methoxy or 5-hydroxy substitutions) to isolate the benzyloxy group’s role .

- Validate assay reproducibility : Use standardized cell lines (e.g., HEK293 for receptor binding) and triplicate measurements .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to assess binding affinity variations due to steric effects from the benzyloxy group .

Q. What challenges arise in designing derivatives with enhanced bioactivity?

Methodological Answer: Key challenges include:

- Steric hindrance : The benzyloxy group may limit access to target binding pockets. Solutions include synthesizing smaller substituents (e.g., 5-fluoro analogs) .

- Metabolic stability : The acetic acid moiety is prone to esterase cleavage. Methylation or amide derivatization (e.g., ethyl ester prodrugs) improves stability .

- Toxicity screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) to prioritize non-toxic derivatives .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (irritation reported in similar indole derivatives) .

- Storage : Desiccated at –20°C in amber vials to prevent photodegradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.